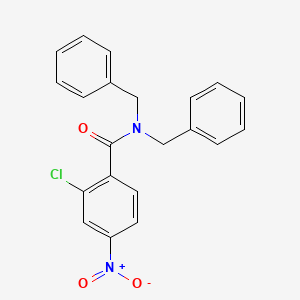
1-(2-methylbenzyl)-4-(3,3,3-trifluoro-2-methylpropyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-methylbenzyl)-4-(3,3,3-trifluoro-2-methylpropyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family of drugs. It was first synthesized in the 1970s and gained popularity as a recreational drug in the 1990s. However, in recent years, TFMPP has gained attention for its potential use in scientific research.
作用機序
1-(2-methylbenzyl)-4-(3,3,3-trifluoro-2-methylpropyl)piperazine acts on the central nervous system by binding to serotonin receptors. It has been shown to have a high affinity for the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, appetite, and sleep. This compound also inhibits the reuptake of dopamine, which is a neurotransmitter involved in the regulation of reward and pleasure.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, which can lead to feelings of euphoria and increased energy. This compound has also been found to increase heart rate and blood pressure, which can be dangerous in high doses.
実験室実験の利点と制限
One advantage of using 1-(2-methylbenzyl)-4-(3,3,3-trifluoro-2-methylpropyl)piperazine in lab experiments is its ability to selectively target serotonin and dopamine receptors. This makes it a useful tool for studying the role of these receptors in various physiological and behavioral processes. However, this compound has limitations in terms of its potential for toxicity and side effects, which must be carefully monitored in lab experiments.
将来の方向性
There are several future directions for the study of 1-(2-methylbenzyl)-4-(3,3,3-trifluoro-2-methylpropyl)piperazine. One area of research is the development of new compounds based on the structure of this compound that have improved pharmacological properties and fewer side effects. Another area of research is the investigation of the role of this compound in the treatment of various psychiatric disorders, such as depression and anxiety. Finally, further research is needed to better understand the mechanisms underlying the biochemical and physiological effects of this compound.
合成法
1-(2-methylbenzyl)-4-(3,3,3-trifluoro-2-methylpropyl)piperazine is synthesized through a multi-step process that involves the reaction of 1-(2-methylbenzyl)piperazine with 3,3,3-trifluoro-2-methylpropylamine. The reaction is carried out in the presence of a catalyst and under controlled conditions of temperature and pressure.
科学的研究の応用
1-(2-methylbenzyl)-4-(3,3,3-trifluoro-2-methylpropyl)piperazine has been studied extensively for its potential use in scientific research. It has been found to have a variety of pharmacological effects, including serotonin receptor agonism and inhibition of dopamine reuptake. These effects make this compound a potential candidate for the treatment of various psychiatric disorders, such as depression and anxiety.
特性
IUPAC Name |
1-[(2-methylphenyl)methyl]-4-(3,3,3-trifluoro-2-methylpropyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23F3N2/c1-13-5-3-4-6-15(13)12-21-9-7-20(8-10-21)11-14(2)16(17,18)19/h3-6,14H,7-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHZXJVXUBXCOCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)CC(C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-5-{[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]carbonyl}pyrimidin-4(3H)-one](/img/structure/B5365986.png)
![2-ethyl-5-imino-6-{3-[2-(4-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5365993.png)
![2-(4-{2-cyano-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]vinyl}-2-methoxyphenoxy)-N-phenylacetamide](/img/structure/B5365996.png)
![1-[(2-methoxy-5-methylphenyl)sulfonyl]-2-(1-methyl-1H-pyrazol-3-yl)azepane](/img/structure/B5365997.png)
![(1,3-benzodioxol-5-ylmethyl)[(5-methyl-2-thienyl)methyl]amine hydrochloride](/img/structure/B5365999.png)
![2-(1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)pyridine](/img/structure/B5366000.png)

![1-methyl-2-{[3-(4-pyridinyl)-1-azetidinyl]carbonyl}-1H-indole](/img/structure/B5366010.png)
![6-(4-ethylbenzylidene)-5-imino-2-[(3-methylphenoxy)methyl]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5366031.png)
![1-[2-(2-quinolinyl)vinyl]-2-naphthyl acetate](/img/structure/B5366039.png)
![3-amino-2-hydroxy-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)propanamide](/img/structure/B5366045.png)
![7-(3-chlorophenyl)-4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5366060.png)
![5-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-N-isopropyl-2-pyrimidinamine](/img/structure/B5366071.png)
![N-(5-hydroxypentyl)-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5366075.png)